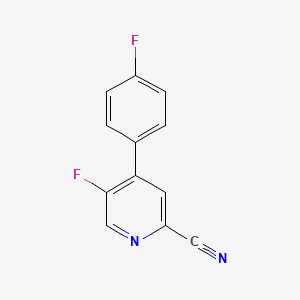

5-Fluoro-4-(4-fluorophenyl)picolinonitrile

Description

5-Fluoro-4-(4-fluorophenyl)picolinonitrile is a fluorinated aromatic nitrile compound featuring a picolinonitrile backbone substituted with fluorine atoms at the 5-position of the pyridine ring and the 4-position of the attached phenyl group. This compound has garnered attention in medicinal chemistry for its role as a structural motif in cathepsin K inhibitors, where its electrophilicity and metabolic stability are critical for pharmacological activity . Its dual fluorine substitution enhances electron-withdrawing effects, influencing reactivity and interactions with biological targets.

Properties

Molecular Formula |

C12H6F2N2 |

|---|---|

Molecular Weight |

216.19 g/mol |

IUPAC Name |

5-fluoro-4-(4-fluorophenyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C12H6F2N2/c13-9-3-1-8(2-4-9)11-5-10(6-15)16-7-12(11)14/h1-5,7H |

InChI Key |

NSEXMKOUXWPNRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NC(=C2)C#N)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(4-fluorophenyl)picolinonitrile typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and fluorination steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

In an industrial setting, the production of 5-Fluoro-4-(4-fluorophenyl)picolinonitrile may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(4-fluorophenyl)picolinonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The fluorine atoms on the phenyl and pyridine rings can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

Oxidation: Formation of fluorinated pyridine oxides or hydroxyl derivatives.

Reduction: Formation of fluorinated amines or other reduced derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-4-(4-fluorophenyl)picolinonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(4-fluorophenyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Analogues and Similarity Scores

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 5-(4-Fluorophenyl)picolinonitrile | 391604-55-0 | 0.87 | Reference compound |

| 2-(2,4-Difluorophenyl)pyridine | 1214384-10-7 | 0.84 | Pyridine core, 2,4-difluorophenyl substituent |

| 5-(3-Fluorophenyl)pyridin-3-amine | 886444-12-8 | 0.83 | Amine group at pyridine 3-position |

| 3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile | 1246088-63-0 | N/A | Trimethylsilyl-ethynyl group at 5-position |

| 6-(3-Fluorophenyl)nicotinaldehyde | 914349-75-0 | 0.80 | Aldehyde group at pyridine 6-position |

The 4-fluorophenyl substituent in the reference compound contributes to higher structural similarity (0.87) compared to analogues with altered substitution patterns (e.g., 2,4-difluorophenyl in 1214384-10-7) or functional groups (e.g., aldehyde in 914349-75-0).

Electrophilicity and Metabolic Stability

In human liver microsome studies, 5-(4-fluorophenyl)picolinonitrile demonstrated moderate electrophilicity compared to pyridazine-3-carbonitrile derivatives. For instance:

- Pyridazine-3-carbonitriles (e.g., 6-(4-fluorophenyl)pyridazine-3-carbonitrile) showed higher electrophilicity, leading to increased glutathione adduct formation.

- Pyrimidine-2-carbonitrles (e.g., 5-(4-fluorophenyl)pyrimidine-2-carbonitrile) exhibited lower reactivity, correlating with slower metabolic degradation .

The balance between fluorine's electron-withdrawing effects and the picolinonitrile core's resonance stabilization defines its metabolic stability, making it a preferred scaffold for prolonged biological activity.

Antagonistic Activity in Androgen Receptor Studies

Structural modifications, such as replacing the 4-fluorophenyl group with a 4-((1-methylpiperidin-4-yl)oxy)phenyl moiety (19d), reduced activity by 50%, highlighting the critical role of fluorine in target binding .

Biological Activity

5-Fluoro-4-(4-fluorophenyl)picolinonitrile is a compound of interest due to its potential applications in medicinal chemistry, particularly as a pharmacological agent targeting various biological systems. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

5-Fluoro-4-(4-fluorophenyl)picolinonitrile features a picolinonitrile core with fluorine substitutions, which may enhance its pharmacokinetic properties. The presence of multiple fluorine atoms can influence lipophilicity and membrane permeability, vital for the compound's biological activity.

Research indicates that compounds with similar structures act on various molecular targets, including metabotropic glutamate receptors (mGluRs). For instance, studies have shown that certain picolinonitrile derivatives function as negative allosteric modulators (NAMs) of mGlu2 receptors, which are implicated in treating central nervous system disorders .

In Vitro Studies

In vitro assays have been conducted to evaluate the potency and selectivity of 5-fluoro-4-(4-fluorophenyl)picolinonitrile against specific biological targets. For example:

- Potency against mGlu2 : Compounds structurally related to 5-fluoro-4-(4-fluorophenyl)picolinonitrile exhibited IC50 values in the nanomolar range, indicating strong inhibitory effects on glutamate-induced responses .

- Selectivity : The compound demonstrated selectivity for mGlu2 over other mGlu receptors, suggesting a favorable profile for therapeutic applications targeting this receptor subtype .

Toxicity Assessment

The toxicity of 5-fluoro-4-(4-fluorophenyl)picolinonitrile has been assessed using various models. In comparative studies, it was found to exhibit lower toxicity than standard insecticides like methomyl, with LC50 values indicating significant safety margins .

| Compound | Concentration (ppm) | Mortality (%) at 7 Days |

|---|---|---|

| 5-Fluoro-4-(4-fluorophenyl)picolinonitrile | 100 | 10% |

| Methomyl | 25.396 | 100% |

Pharmacokinetics

Pharmacokinetic studies have highlighted the absorption, distribution, metabolism, and excretion (ADME) properties of 5-fluoro-4-(4-fluorophenyl)picolinonitrile. The compound's lipophilicity is a crucial factor influencing its brain penetration and overall bioavailability. A preferred lipophilicity range has been associated with effective CNS drug candidates .

Case Studies

- CNS Disorders : In animal models, derivatives of picolinonitrile have shown promise in modulating glutamate signaling pathways, which are often dysregulated in neurological disorders such as schizophrenia and depression .

- Antimicrobial Activity : Some studies have explored the compound's potential against Gram-negative bacteria. Modifications to the structure have led to enhanced activity through improved cellular uptake mechanisms .

Q & A

Basic: What are the key considerations in designing a synthesis route for 5-Fluoro-4-(4-fluorophenyl)picolinonitrile?

Methodological Answer:

Synthesis routes for fluorinated picolinonitriles require careful selection of fluorinated precursors and nitrile-forming reactions. For example:

- Precursor Choice : Use halogenated intermediates like 4-fluorophenylboronic acid for Suzuki coupling or nucleophilic aromatic substitution (SNAr) with fluorinated aryl halides.

- Nitrile Formation : Cyanation via palladium-catalyzed cross-coupling (e.g., using Zn(CN)₂) or substitution of halides with cyanide sources (e.g., CuCN/KCN under reflux) .

- Reaction Optimization : Control temperature and solvent polarity (e.g., chlorobenzene for high-boiling conditions) to minimize side reactions. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography ensures high purity .

Basic: Which spectroscopic techniques are essential for characterizing 5-Fluoro-4-(4-fluorophenyl)picolinonitrile?

Methodological Answer:

- ¹⁹F NMR : Identifies fluorine environments and confirms substitution patterns (e.g., chemical shifts for aromatic vs. aliphatic fluorine) .

- ¹H NMR : Resolves aromatic proton splitting patterns to verify regiochemistry.

- IR Spectroscopy : Detects the nitrile stretch (~2200–2250 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹).

- Mass Spectrometry (MS) : Confirms molecular weight via ESI-TOF or GC-MS.

- X-ray Crystallography : Validates solid-state structure if single crystals are obtained. NIST databases provide reference spectra for cross-validation .

Advanced: How can researchers optimize reaction yields when introducing fluorine substituents in picolinonitrile derivatives?

Methodological Answer:

- Fluorine Source : Use anhydrous KF or Selectfluor® for electrophilic fluorination to minimize hydrolysis.

- Protecting Groups : Protect reactive sites (e.g., nitrile or amine groups) during fluorination to prevent undesired side reactions.

- Temperature Control : Maintain low temperatures (-20°C to 0°C) during fluorination to suppress decomposition.

- Catalytic Systems : Employ Pd/Cu catalysts for cross-coupling fluorinated aryl halides with nitrile precursors .

Advanced: What strategies are effective in analyzing contradictory biological activity data for fluorinated picolinonitriles?

Methodological Answer:

- Comparative SAR Studies : Systematically vary substituents (e.g., replace 4-fluorophenyl with chlorophenyl) to isolate structural determinants of activity. PubChem bioactivity data can guide hypothesis testing .

- In Vitro/In Vivo Correlation : Use standardized assays (e.g., enzyme inhibition, cell viability) to validate activity across models. Address discrepancies by adjusting assay conditions (e.g., pH, co-solvents).

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solubility, metabolic stability) .

Basic: What are the common impurities encountered during synthesis, and how are they identified?

Methodological Answer:

- By-Products : Dehalogenation by-products (e.g., des-fluoro derivatives) or incomplete cyanation intermediates.

- Detection Methods :

Advanced: How can computational chemistry aid in predicting the reactivity of 5-Fluoro-4-(4-fluorophenyl)picolinonitrile?

Methodological Answer:

- DFT Calculations : Model reaction pathways (e.g., nitrile formation energy barriers) using Gaussian or ORCA software.

- Molecular Docking : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina.

- Solubility Prediction : Apply COSMO-RS to optimize solvent selection for crystallization .

Basic: What safety protocols are critical when handling fluorinated picolinonitriles?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile fluorinated intermediates.

- Waste Disposal : Neutralize cyanide-containing waste with FeSO₄ before disposal .

Advanced: How can researchers address low solubility of 5-Fluoro-4-(4-fluorophenyl)picolinonitrile in biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.